6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran
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Overview
Description
6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and a long aliphatic chain with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Aliphatic Chain: The aliphatic chain with the ethoxy, ethyl, and methyl groups can be introduced through a series of substitution reactions, often involving organometallic reagents such as Grignard reagents or organolithium compounds.
Final Coupling: The final step involves coupling the benzofuran ring with the aliphatic chain, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 6-[(7-Methoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran
- 6-[(7-Ethoxy-3-methyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran
Uniqueness
What sets 6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran apart from similar compounds is its specific combination of substituents, which can confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
51079-71-1 |
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Molecular Formula |
C22H34O3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
6-(7-ethoxy-3-ethyl-7-methylnon-2-enoxy)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C22H34O3/c1-5-18(9-8-14-22(4,6-2)25-7-3)12-15-23-20-11-10-19-13-16-24-21(19)17-20/h10-12,17H,5-9,13-16H2,1-4H3 |
InChI Key |
BHHNGNDQZLCPMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCOC1=CC2=C(CCO2)C=C1)CCCC(C)(CC)OCC |
Origin of Product |
United States |
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